molecular formula C14H20BrNSi B8663927 1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 153942-69-9

1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No.: B8663927
CAS No.: 153942-69-9
M. Wt: 310.30 g/mol
InChI Key: FMALJZMADPSXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- is a useful research compound. Its molecular formula is C14H20BrNSi and its molecular weight is 310.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

153942-69-9

Molecular Formula

C14H20BrNSi

Molecular Weight

310.30 g/mol

IUPAC Name

(3-bromoindol-1-yl)-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-12(15)11-8-6-7-9-13(11)16/h6-10H,1-5H3

InChI Key

FMALJZMADPSXQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=C(C2=CC=CC=C21)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (-78°) solution of indole (4.0 g, 34 mmol) in THF (120 mL) was added nBuLi (2.5M/Hexanes) over 5 minutes. The solution was warmed to -10° (ice/salt bath) for 15 minutes, re-cooled to -78° and TBDMS-Cl (5.8 g, 38 mmol) was added in THF (30 mL). The solution was held at 0° for 3 hours, cooled to -78° and N-Bromosuccinimide (6.0 g, 34 mmol) was added in one portion. The solution was stirred coldfor 2 hours and then was allowed to warm to ambient temperature at which time hexane/pyridine (100 mL) was added to the solution and the resulting suspension was filtered over Celite. The organics were evaporated and the residue quickly purified by flash chromatography (hexanes/methylene chloride 2:1) giving 8.5 g of the desired compound as a slightly purple solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
hexane pyridine
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.